

# (R)-5,7-Difluorochroman-4-ol solubility and stability data

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Compound of Interest

Compound Name: (R)-5,7-Difluorochroman-4-ol

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# Core Technical Guide: (R)-5,7-Difluorochroman-4-ol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on **(R)-5,7-Difluorochroman-4-ol**, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Tegoprazan, a potassium-competitive acid blocker.[1][2][3][4] This document outlines its known stability profile and details the common experimental protocols for its synthesis.

**Physicochemical Properties** 

Property	- Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub>	[1][2][3]
Molecular Weight	186.16 g/mol	[2][3]
CAS Number	1270294-05-7	[1][2][5]
Appearance	Not specified in search results	
pKa (Predicted)	13.09 ± 0.20	[6]
LogP (Predicted)	1.7807	[7]

# **Solubility Data**



Quantitative solubility data for **(R)-5,7-Difluorochroman-4-ol** in common laboratory solvents is not readily available in the public domain.[1] Researchers are advised to perform solubility studies on a small scale to determine appropriate solvent systems for their specific applications.

## **Stability Profile**

**(R)-5,7-Difluorochroman-4-ol** is generally stable under recommended storage conditions.[8] However, certain conditions and substances can lead to its degradation. The following table summarizes its stability characteristics based on available safety data.

Parameter	Observation	Recommendations & Incompatible Materials
Chemical Stability	Stable under recommended storage conditions.[8]	Store in a dry, sealed container at 2-8°C.[2][6][8] Avoid moisture.[8]
Conditions to Avoid	Moisture.[8]	Store in a desiccated environment.
Incompatible Materials	Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. [8]	Avoid contact with these materials to prevent hazardous reactions.
Hazardous Decomposition	No data available on specific hazardous decomposition products.[8]	In case of fire, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be produced. [8]

# Experimental Protocols Synthesis of (R)-5,7-Difluorochroman-4-ol

The primary method for synthesizing **(R)-5,7-Difluorochroman-4-ol** is through the asymmetric reduction of its precursor, 5,7-difluorochroman-4-one.[1][2][3][5] This enzymatic reduction is favored for its high stereoselectivity, yielding the desired (R)-enantiomer.

Reaction: Asymmetric reduction



Substrate: 5,7-difluorochroman-4-one

#### Key Reagents & Systems:

- Ketoreductase (KRED): One or a combination of enzymes from the short-chain dehydrogenases/reductases (SDR), medium-chain dehydrogenases/reductases (MDR), or aldo-keto reductase (AKR) families.[2][5]
- Coenzyme: Typically Nicotinamide adenine dinucleotide phosphate (NADPH) or Nicotinamide adenine dinucleotide (NADH).
- Coenzyme Recycling System: An enzymatic system to regenerate the coenzyme, making
  the process more cost-effective. This often involves a secondary enzyme and a sacrificial
  substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol
  dehydrogenase).

#### General Procedure:

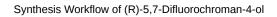
- The substrate, 5,7-difluorochroman-4-one, is dissolved in a suitable buffer system.
- The ketoreductase enzyme, coenzyme, and components of the coenzyme recycling system are added to the reaction mixture.
- The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme activity.
- Reaction progress is monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to determine the conversion of the starting material.
- Upon completion, the product is extracted from the aqueous phase using an appropriate organic solvent.
- The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product.

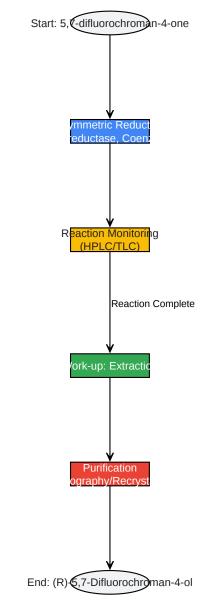


• Purification is typically achieved through column chromatography or recrystallization to obtain high-purity **(R)-5,7-Difluorochroman-4-ol**.

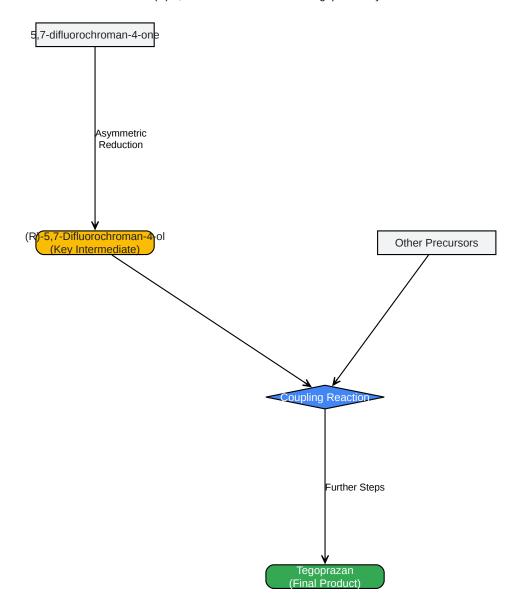
# Visualizations Logical Workflow for the Synthesis of (R)-5,7Difluorochroman-4-ol











Role of (R)-5,7-Difluorochroman-4-ol in Tegoprazan Synthesis

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### References

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